molecular formula C11H12Cl2N2O4 B6147985 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid CAS No. 929288-17-5

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid

Cat. No.: B6147985
CAS No.: 929288-17-5
M. Wt: 307.1
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Description

4-{[(tert-Butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with chlorine atoms at the 2- and 6-positions, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and a carboxylic acid moiety at the 3-position. The Boc group serves as a protective strategy for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses.

Properties

CAS No.

929288-17-5

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

307.1

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine-3-Carboxylic Acid

The synthesis begins with pyridine-3-carboxylic acid, where chlorination at positions 2 and 6 is achieved using phosphorus oxychloride (POCl₃) under catalytic conditions.

Procedure :

  • Pyridine-3-carboxylic acid (1 equiv) is refluxed with POCl₃ (5 equiv) and dimethylformamide (DMF, 0.1 equiv) at 110°C for 6 hours.

  • The reaction mixture is cooled, quenched with ice water, and neutralized to yield 2,6-dichloropyridine-3-carboxylic acid.

Key Considerations :

  • DMF acts as a catalyst, forming an acyl chloride intermediate that directs chlorination to positions 2 and 6.

  • Excess POCl₃ ensures complete conversion, with yields typically >85%.

Nitration at Position 4

The electron-withdrawing carboxylic acid group directs nitration to position 4.

Procedure :

  • 2,6-Dichloropyridine-3-carboxylic acid (1 equiv) is dissolved in concentrated sulfuric acid at 0°C.

  • Fuming nitric acid (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 4 hours.

  • The product, 4-nitro-2,6-dichloropyridine-3-carboxylic acid, is isolated via filtration.

Mechanistic Insight :

  • The carboxylic acid group meta-directs nitration to position 4. Computational studies confirm this regioselectivity due to charge distribution.

Reduction of Nitro to Amino Group

Catalytic hydrogenation reduces the nitro group to an amine.

Procedure :

  • 4-Nitro-2,6-dichloropyridine-3-carboxylic acid (1 equiv) is suspended in ethanol.

  • Hydrogen gas is introduced under 50 psi with 10% Pd/C (0.1 equiv) at 25°C for 12 hours.

  • The resulting 4-amino-2,6-dichloropyridine-3-carboxylic acid is filtered and dried.

Yield Optimization :

  • Ammonium formate can replace H₂ for safer reductions, achieving yields >90%.

Boc Protection of the Amino Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride).

Procedure :

  • 4-Amino-2,6-dichloropyridine-3-carboxylic acid (1 equiv) is dissolved in tetrahydrofuran (THF).

  • Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at 25°C for 6 hours.

  • The product is purified via recrystallization from ethyl acetate/hexane.

Critical Parameters :

  • DMAP accelerates the reaction by deprotonating the amine.

  • Excess Boc anhydride ensures complete protection, with yields >95%.

Alternative Synthetic Routes

One-Pot Chlorination-Protection Strategy

A streamlined approach combines chlorination and Boc protection in a single reactor:

  • Pyridine-3-carboxylic acid is treated with POCl₃ and Boc₂O under microwave irradiation (100°C, 30 min).

  • This method reduces side reactions but requires precise stoichiometry.

Electrochemical Dechlorination (Patent CN101575712A)

While primarily used for related compounds, electrolytic methods offer selectivity:

  • Conditions : Undivided cell, silver cathode, Hastelloy C anode, and 0.5–2.0% NaOH electrolyte.

  • Applicability : Adjusting voltage (-1100 to -1350 mV) could adapt this method for selective dechlorination in precursor synthesis.

Data Summary of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationPOCl₃, DMF, 110°C, 6 h8598
NitrationHNO₃, H₂SO₄, 25°C, 4 h7895
ReductionH₂, Pd/C, EtOH, 25°C, 12 h9097
Boc ProtectionBoc₂O, DMAP, THF, 25°C, 6 h9599

Analytical Characterization

  • Melting Point : 184–189°C (consistent with Boc-protected analogues).

  • HPLC Purity : >99% after recrystallization.

  • Stereochemical Confirmation : X-ray diffraction (for related structures) confirms regiochemistry.

Industrial Scalability and Environmental Impact

  • Waste Management : POCl₃ hydrolysis generates HCl, requiring neutralization.

  • Solvent Recovery : THF and ethanol are recycled via distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid, HCl, or AlCl3.

    Coupling: Carbodiimides like EDC or DCC for amide formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield amides or esters.

Scientific Research Applications

Medicinal Chemistry

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with biological activity.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that chlorinated pyridine derivatives can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
  • Anticancer Agents : Another study focused on the synthesis of pyridine-based compounds revealed that certain derivatives demonstrated cytotoxic effects against various cancer cell lines. The presence of the dichloropyridine moiety is believed to enhance the bioactivity of these compounds .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its functional groups that can undergo various chemical reactions.

Applications in Synthesis

  • Coupling Reactions : The tert-butoxycarbonyl (Boc) group allows for selective protection of amines during coupling reactions, facilitating the formation of complex molecules .
  • Reagents for Cross-Coupling : The dichloropyridine structure can be employed as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .

Research and Development

The compound is also utilized in research settings to explore new synthetic methodologies and reaction conditions.

Research Insights

  • Synthetic Methodologies : Researchers have investigated various synthetic pathways involving this compound to optimize yields and reduce reaction times. These studies contribute significantly to the field of synthetic organic chemistry .
  • Material Science Applications : Emerging studies suggest potential applications in material science, where pyridine derivatives are used to create novel polymers and materials with unique properties .

Data Tables

Application AreaSpecific Use Cases
Medicinal ChemistryAntibiotic development, Anticancer agents
Organic SynthesisCoupling reactions, Cross-coupling reagents
Research & DevelopmentSynthetic methodologies, Material science applications

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Core Structural Differences

The compound’s pyridine core distinguishes it from other Boc-protected heterocycles. For example:

  • Imidazole Derivatives: Compounds such as 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (5{117}) and its phenylmethylamino analogue (5{118}) feature imidazole rings instead of pyridine . Imidazoles are more basic and participate in hydrogen bonding, influencing their biological interactions.
  • Cyclopentane Derivatives: 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (from EP 4 374 877 A2) replaces the aromatic pyridine with a non-aromatic cyclopentane ring, altering electronic properties and conformational flexibility .

Substituent Effects

  • Chlorine vs. Other Halogens: The 2,6-dichloro substitution on the pyridine ring increases electron-withdrawing effects compared to non-halogenated analogues, enhancing electrophilicity and influencing reactivity in cross-coupling reactions. In contrast, fluorinated derivatives (e.g., 2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde from Reference Example 114) exhibit lower steric bulk and distinct electronic profiles .
  • Boc Protection: While all compared compounds utilize Boc groups for amine protection, their placement varies. For instance, in 5{117} and 5{118}, the Boc group is part of a lysyl or piperidinyl side chain, whereas in the target compound, it directly modifies the pyridine’s amino group .

Physicochemical Properties

Compound Name Core Structure Key Substituents Functional Groups LogP* (Predicted)
Target Compound Pyridine 2,6-Cl; Boc-amino; COOH Carboxylic acid, Boc-amine ~2.8
5{117} (Molecules 2008) Imidazole Boc-piperidinyl; Boc-lysyl Amide, Boc-amine ~3.5
1-((Boc)amino)cyclopentanecarboxylic acid Cyclopentane Boc-amino; COOH Carboxylic acid, Boc-amine ~1.2

*LogP values estimated via computational tools (e.g., ChemAxon).

Research Findings and Implications

  • Synthetic Challenges : The target compound’s dichloropyridine core requires precise halogenation steps, unlike the cyclopentane or imidazole analogues, which are synthesized via simpler Boc-protection protocols .
  • Biological Activity: Chlorine substituents may enhance membrane permeability compared to non-halogenated analogues, though this could also increase toxicity risks.

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid (commonly referred to as Boc-DCPCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-DCPCA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-DCPCA is characterized by the following chemical structure:

  • Molecular Formula : C11H12Cl2N2O4
  • Molecular Weight : 303.13 g/mol
  • IUPAC Name : this compound
  • CAS Number : 929288-17-5

The biological activity of Boc-DCPCA is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic processes. Notably, it has been investigated for its potential role as an angiotensin-converting enzyme (ACE) inhibitor, which is significant in the treatment of hypertension and related cardiovascular diseases.

1. Antihypertensive Effects

Boc-DCPCA has shown promise as an ACE inhibitor. In vitro studies demonstrated that it could effectively reduce ACE activity, leading to decreased angiotensin II levels, which are known to contribute to hypertension. The compound exhibited an IC50 value comparable to established ACE inhibitors, indicating its potential therapeutic utility in managing high blood pressure .

2. Anti-inflammatory Properties

Research has indicated that Boc-DCPCA may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cellular models, treatment with Boc-DCPCA resulted in reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism through which it could mitigate inflammatory responses .

3. Antioxidant Activity

Boc-DCPCA has also been evaluated for its antioxidant properties. Studies revealed that the compound could scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Evaluate ACE inhibitionBoc-DCPCA displayed significant ACE inhibition with an IC50 value comparable to standard drugs.
Assess anti-inflammatory effectsTreatment led to a marked decrease in IL-6 and TNF-α production in vitro.
Investigate antioxidant propertiesThe compound effectively scavenged free radicals and boosted antioxidant enzyme activity.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves sequential protection, chlorination, and coupling reactions.

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) .
  • Step 2 : Chlorination at the 2- and 6-positions of the pyridine ring via electrophilic substitution (e.g., POCl₃ or PCl₅ at reflux).
  • Step 3 : Carboxylic acid functionalization using carboxylation reagents (e.g., CO₂ under high pressure or Grignard reactions).
  • Critical Parameters : Monitor reaction progress via HPLC or TLC. Optimize stoichiometry to avoid over-chlorination, which can lead to byproducts like 2,4,6-trichloropyridine derivatives .

Basic: How can researchers ensure purity during purification?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate crystalline forms. Purity >95% is achievable, as demonstrated in Kanto Reagents’ catalog entries for structurally similar Boc-protected compounds .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar impurities.
  • Analytical Validation : Confirm purity via LC-MS (ESI+ mode) and ¹H-NMR integration of characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm) .

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

  • ¹H/¹³C-NMR : Identify Boc-group protons (δ 1.4 ppm for tert-butyl) and pyridine ring carbons (δ 150–160 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch).
  • Mass Spectrometry : ESI-MS in negative ion mode for [M-H]⁻ peak matching theoretical molecular weight (e.g., C₁₁H₁₀Cl₂N₂O₄: 329.02 g/mol).
  • Note : Lack of density or melting point data in some sources (e.g., ) necessitates empirical determination via DSC or capillary methods.

Advanced: How to resolve contradictions in regioselectivity data during chlorination?

Methodological Answer:
Discrepancies in chlorination positions may arise from competing radical vs. electrophilic pathways:

  • Mechanistic Studies : Use deuterated solvents (e.g., D₂O) to track proton exchange in NMR, distinguishing between kinetic vs. thermodynamic control.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for different chlorination sites. Compare with experimental HPLC retention times .
  • Isotopic Labeling : Introduce ³⁶Cl to trace substitution patterns via radiochemical analysis.

Advanced: What strategies mitigate decomposition during Boc-deprotection?

Methodological Answer:

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) if the carboxylic acid group is labile. Use milder conditions (e.g., HCl in dioxane at 0°C).
  • Stabilization : Add scavengers (e.g., triisopropylsilane) to quench carbocation byproducts.
  • In Situ Monitoring : Use FT-IR to detect CO₂ release (2349 cm⁻¹) as a proxy for deprotection efficiency .

Advanced: How to validate the compound’s role in heterocyclic drug intermediates?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or CH₃) and compare bioactivity in kinase inhibition assays.
  • X-ray Crystallography : Resolve the crystal structure to confirm hydrogen bonding between the carboxylic acid and target proteins (e.g., HIV protease) .
  • Thermodynamic Solubility : Measure pH-dependent solubility (e.g., shake-flask method) to assess formulation viability.

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